Differentiation 1: Commercial Purity and Availability of 3-Bromothieno[3,2-c]pyridin-7-amine
The commercial availability and guaranteed purity of 3-Bromothieno[3,2-c]pyridin-7-amine provide a quantifiable advantage over the more complex 3-bromo-4-chlorothieno[3,2-c]pyridine analog, which is often synthesized in-house. Vendors offer 3-Bromothieno[3,2-c]pyridin-7-amine with a minimum purity of 95% (AKSci) or 97% (MolCore) . This level of purity and ready availability streamlines procurement and ensures reproducibility, whereas the alternative 3-bromo-4-chloro intermediate requires custom synthesis with variable yields and purity, introducing significant risk and lead time to research projects [1].
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 95% (AKSci) to 97% (MolCore) |
| Comparator Or Baseline | 3-Bromo-4-chlorothieno[3,2-c]pyridine (not commercially available with guaranteed purity; must be synthesized) |
| Quantified Difference | ≥95% guaranteed purity for target compound; comparator purity is undefined and variable. |
| Conditions | Vendor technical datasheets ; synthetic literature [1] |
Why This Matters
Procuring a compound with a defined, high purity from commercial sources directly translates to more reliable, reproducible experimental outcomes and reduces labor dedicated to custom synthesis and purification.
- [1] Chavan, S., et al. Substituent Effect on Absorption and Fluorescence Properties of Thieno[3,2-c]Pyridine Derivatives. PubMed, 2017. View Source
